d-Prolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m1/s1 |
InChI Key |
JIDDDPVQQUHACU-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C=O |
Canonical SMILES |
C1CC(NC1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for D Prolinaldehyde and Its Precursors/derivatives
Stereoselective Synthetic Pathways
The cornerstone of synthesizing enantiomerically pure d-Prolinaldehyde and its precursors lies in stereoselective reactions. These methods are designed to control the three-dimensional arrangement of atoms, ensuring the desired chirality of the final product. Key strategies include the use of chiral catalysts, derivatization from the chiral pool, and enzymatic transformations.
Asymmetric Catalytic Hydrogenation Routes to D-Proline (B559540) Intermediates
Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the context of this compound, this method is particularly relevant for the synthesis of its chiral precursors. A notable example is the synthesis of D-proline from pyrrolidine-2-formaldehyde (a racemic form of prolinaldehyde). This process involves an asymmetric catalytic hydrogenation step to create a chiral intermediate, which is then oxidized to D-proline. wikipedia.org
The synthesis begins with the hydrogenation of pyrrolidine-2-formaldehyde using a chiral catalyst. A particularly effective catalyst for this transformation is (R)-SpiroPAP-Me-Ir. The reaction is typically carried out in an organic solvent such as methanol (B129727), ethanol (B145695), or isopropanol, under a hydrogen atmosphere. The presence of an organic base, like potassium tert-butoxide, is also crucial for the reaction to proceed efficiently. wikipedia.org
The product of this hydrogenation is a chiral alcohol intermediate. This intermediate is then subjected to an oxidation reaction to yield D-proline. A common oxidant for this step is potassium permanganate (B83412) or potassium dichromate in an aqueous solution. wikipedia.org This two-step process, starting from a prolinaldehyde derivative, demonstrates a viable route to D-proline, a key chiral intermediate, with high optical purity. The yield for the final D-proline product has been reported to be as high as 95.65% with an enantiomeric excess (ee) of 99%. wikipedia.orgorganic-chemistry.org
| Parameter | Condition/Reagent |
|---|---|
| Starting Material | Pyrrolidine-2-formaldehyde |
| Catalyst | (R)-SpiroPAP-Me-Ir |
| Base | Potassium tert-butoxide |
| Solvent (Hydrogenation) | Methanol, Ethanol, or Isopropanol |
| Hydrogenation Temperature | 20-25 °C |
| Hydrogenation Pressure | 2-4 MPa |
| Oxidant | Potassium permanganate or Potassium dichromate |
| Solvent (Oxidation) | Water |
| Oxidation Temperature | 15-20 °C |
| Final Product | D-Proline |
| Yield | 95.65% |
| Enantiomeric Excess (ee) | 99% |
Derivatization Strategies from D-Proline
D-proline, being a readily available chiral molecule, serves as a common starting material for the synthesis of its derivatives, including this compound. wikipedia.org The primary transformation required is the reduction of the carboxylic acid functionality to an aldehyde. This is typically achieved in a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the aldehyde.
To prevent unwanted side reactions, the nitrogen atom of the pyrrolidine (B122466) ring is usually protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, before the reduction step. The protected D-proline can then be reduced to the corresponding protected D-prolinol. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiH) or borane (B79455) (BH₃) complexes.
The subsequent oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. Several methods are well-suited for this transformation, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.comchem-station.com This method is known for its mild reaction conditions and wide functional group tolerance. wikipedia.org
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve the oxidation. wikipedia.org This method offers the advantages of neutral pH, room temperature reaction conditions, and often high yields. wikipedia.org
| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Anhydrous | Mild, high yield, avoids heavy metals. organic-chemistry.org | Formation of foul-smelling dimethyl sulfide, requires low temperatures. organic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild, high chemoselectivity, long shelf life of reagent. wikipedia.org | Reagent is potentially explosive and costly for large-scale synthesis. wikipedia.org |
Enzymatic Approaches to Chiral Aldehyde Precursors
Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods for the production of chiral compounds. nih.gov In the context of this compound, enzymes can be employed for the stereoselective synthesis of its precursors.
One potential enzymatic route to a this compound precursor involves the use of D-amino acid dehydrogenases. For instance, the enzyme HypO from Sinorhizobium meliloti functions as a D-amino acid dehydrogenase that can convert d-proline to Δ(1)-pyrroline-2-carboxylate. nih.gov While this is a catabolic process, it demonstrates the principle of enzymatic activity at the C2 position of the d-proline ring, which could potentially be harnessed in a synthetic direction.
A more direct approach would be the enzymatic oxidation of D-prolinol to this compound. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By selecting an appropriate ADH with specificity for D-prolinol, a biocatalytic synthesis of this compound could be achieved under mild, aqueous conditions. This approach would be highly enantioselective and would avoid the use of harsh chemical oxidants.
Multicomponent Reaction Strategies for Pyrrolidine Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nrochemistry.com This approach is highly efficient and atom-economical. While specific MCRs that directly yield this compound are not extensively reported, various MCRs are known for the synthesis of the core pyrrolidine structure, which can be further functionalized to the desired aldehyde.
One common MCR for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction involving an azomethine ylide. For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester (such as a proline derivative), and a dipolarophile can lead to the formation of a highly functionalized pyrrolidine ring. tandfonline.com In such a reaction, the aldehyde and amino acid ester first form an azomethine ylide in situ, which then undergoes a cycloaddition with the third component, an electron-deficient alkene.
For instance, a reaction between an aldehyde, a proline methyl ester, and a chalcone (B49325) can yield a pyrrolidine-2-carboxylate derivative. The ester group at the 2-position of the pyrrolidine ring can then serve as a synthetic handle for conversion to the aldehyde functionality through a reduction-oxidation sequence as described in section 2.1.2. The stereochemistry of the newly formed chiral centers in the pyrrolidine ring can often be controlled by the use of chiral catalysts or by the inherent chirality of the starting materials.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles can be effectively applied to the synthesis of this compound and its intermediates.
A key aspect of green chemistry is the use of non-toxic and renewable starting materials. D-proline, which can be derived from natural sources, is a green starting material for the synthesis of this compound. wikipedia.org
The use of catalytic reagents is another cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reagents. The asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde to a D-proline intermediate is an excellent example of this principle in action. The catalyst is used in small amounts and can potentially be recycled and reused, further enhancing the greenness of the process. wikipedia.org The use of common and non-toxic solvents like methanol and ethanol in this process also aligns with green chemistry principles. wikipedia.org
Enzymatic synthesis, as discussed in section 2.1.3, is inherently a green methodology. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments, eliminating the need for harsh reagents and organic solvents.
Multicomponent reactions also contribute to the greenness of a synthetic route by increasing atom economy and reducing the number of synthetic steps, which in turn minimizes solvent usage and waste generation. chem-station.com Some MCRs can even be performed in water, a benign solvent. organic-synthesis.com
Scalable Synthetic Processes for this compound and its Intermediates
The scalability of a synthetic process is a crucial factor for its practical application, particularly in an industrial setting. A scalable process should be safe, efficient, and cost-effective when performed on a large scale.
However, not all laboratory-scale reactions are easily scalable. For instance, while the Dess-Martin oxidation is a very effective method for the oxidation of alcohols to aldehydes on a small scale, the Dess-Martin periodinane reagent is potentially explosive and expensive, which poses challenges for its use in large-scale industrial synthesis. In such cases, alternative and safer oxidation methods would need to be developed for a scalable process.
Reactions and Transformations Involving D Prolinaldehyde
Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond forming reactions are fundamental in organic synthesis for constructing complex molecular architectures. d-Prolinaldehyde, either directly or through its derivatives, plays a role in several key methodologies.
Enantioselective aldol (B89426) additions are powerful tools for creating β-hydroxy carbonyl compounds with defined stereochemistry. While this compound is an aldehyde, direct examples of its participation as the carbonyl component in enantioselective aldol additions are less commonly highlighted in the literature compared to the widespread use of proline and its derivatives as organocatalysts. wikipedia.orgmasterorganicchemistry.comnih.govmdpi.comprinceton.edu
Proline and D-proline (B559540) derivatives are well-established organocatalysts that facilitate direct asymmetric aldol reactions. nih.govmdpi.comrsc.org These catalysts operate via enamine catalysis, where they condense with a carbonyl donor (e.g., acetone) to form an enamine intermediate. This enamine then acts as a nucleophile, adding to an electrophilic aldehyde to form the β-hydroxy carbonyl product. wikipedia.orgnih.gov The inherent chirality of the proline scaffold, including D-proline, is crucial for inducing high enantioselectivity and diastereoselectivity in these transformations. For instance, L-prolinamide derivatives have been shown to catalyze the direct aldol reaction of aromatic and α-branched aliphatic aldehydes with acetone, yielding aldol adducts with enantioselectivities ranging from 78% to over 99% ee. nih.gov Similarly, unnatural L- and D-prolines have been developed as catalysts for highly enantioselective aldol reactions, producing aldol adducts with opposite stereochemistry compared to natural L-proline organocatalysis. rsc.org
The mechanism typically involves a highly stereospecific transition geometry between the catalyst-enamine intermediate and the substrate, often mediated by hydrogen bonding. nih.govmdpi.com
Asymmetric Michael additions are crucial for the mild formation of carbon-carbon bonds, particularly for creating 1,5-dicarbonyl compounds or related structures. wikipedia.orgnih.gov Similar to aldol additions, proline and its derivatives, including those derived from D-proline, are highly effective as organocatalysts in these reactions. wikipedia.orgresearchgate.netorganic-chemistry.org
These catalysts promote the conjugate addition of nucleophiles (e.g., aldehydes, ketones, or active methylene (B1212753) compounds via enamine catalysis) to Michael acceptors, such as β-nitrostyrenes or α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.netorganic-chemistry.org For example, a new organocatalyst developed by coupling D-proline with (S)-1-triflicamido-3-phenylpropan-2-amine has been successfully utilized for the asymmetric Michael addition of aldehydes to β-nitrostyrenes. researchgate.net This catalyst achieved high yields (up to 94%) and excellent enantioselectivities (up to 98% ee), along with good to excellent diastereoselectivities (up to 98:2 dr). researchgate.net Another D-proline-based catalyst, D-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, also demonstrated high efficiency in similar Michael additions, yielding γ-nitro aldehydes in very high yields (up to 95%) with high diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee). researchgate.net
These examples highlight the utility of D-proline-derived catalysts, which could potentially be synthesized from this compound or related precursors, in controlling the stereochemical outcome of Michael additions.
The Mannich reaction is a versatile three-component coupling that forms β-amino carbonyl compounds (Mannich bases), which are important intermediates in the synthesis of various pharmaceutical drugs and natural products. wikipedia.orgbyjus.comorganic-chemistry.org Organocatalysis, particularly utilizing proline derivatives, has been successfully applied to asymmetric Mannich-type reactions to achieve high stereocontrol. organic-chemistry.org
The reaction typically involves the condensation of an amine and formaldehyde (B43269) (or another aldehyde) to form an iminium ion, which then reacts with an enolizable carbonyl compound (e.g., a ketone or aldehyde) at its α-carbon. wikipedia.orgbyjus.com Proline derivatives, including those based on D-proline, serve as chiral catalysts in these reactions, influencing the stereoselectivity of the newly formed carbon-carbon bond and the adjacent stereocenter. organic-chemistry.org For instance, improved catalysts based on proline derivatives have been reported for asymmetric Mannich reactions, alongside nitro-Michael and aldol reactions. organic-chemistry.org These catalysts enable the formation of β-amino ketones with high enantiomeric excess and diastereomeric ratios. organic-chemistry.org
Cycloaddition reactions are powerful methods for constructing cyclic molecular structures, with [3+2] cycloadditions being particularly useful for assembling five-membered rings. wikipedia.orgnih.govscielo.org.mx D-proline and its derivatives have been explored as catalysts in stereodivergent [3+2] cycloadditions. rsc.org
Research has shown that densely substituted unnatural L- and D-prolines can act as catalysts for highly enantioselective stereodivergent [3+2] cycloadditions between azomethine ylides and π-deficient alkenes. rsc.org These reactions lead to the formation of unnatural endo- and exo-proline derivatives, demonstrating the ability of D-proline-based catalysts to control the stereochemistry of the cycloadducts. rsc.org While the direct participation of this compound as a three-carbon synthon in [3+2] cycloadditions is less documented than general alkyl aldehydes, its structural scaffold makes it a potential precursor for chiral dipoles or dipolarophiles, or for the synthesis of chiral catalysts that mediate such reactions. nih.govscielo.org.mx
A specific and highly relevant application of this compound is in the synthesis of chiral sulfimines, which then undergo diastereoselective addition reactions with Grignard reagents. This strategy provides a robust method for the asymmetric synthesis of chiral amines and pyrrolidine (B122466) derivatives. escholarship.orgrsc.org
The addition of Grignard reagents to N-tert-butanesulfinyl imines derived from this compound has been reported to proceed with high diastereoselectivity. escholarship.orgrsc.org For instance, the highly diastereoselective addition of various Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imine, which can be derived from this compound, has been utilized for the formation of 2-substituted pyrrolidines. rsc.org This method is general and efficient for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org
The mechanism typically involves the Grignard reagent acting as a nucleophile, adding to the imine carbon, with the sulfinyl group directing the stereochemical outcome. Subsequent workup, often involving cleavage of the sulfinyl auxiliary, yields the desired chiral amine. chemrxiv.org
Table 1: Representative Grignard Additions to this compound-Derived Sulfimines
| Substrate (this compound-derived sulfimine) | Grignard Reagent (RMgX) | Product (2-substituted pyrrolidine) | Diastereoselectivity (dr) | Yield (%) | Reference |
| Chiral γ-chlorinated N-tert-butanesulfinyl imine | Various alkyl, aryl, vinyl | 2-substituted pyrrolidines | High | High | rsc.org |
| Ellman sulfimine 67 (derived from this compound) | Various Grignard Reagents | Chiral amines | Not specified | Not specified | escholarship.org |
Carbon-Heteroatom Bond Forming Reactions
Carbon-heteroatom bond forming reactions are essential for synthesizing a vast array of organic molecules, including those with nitrogen, oxygen, sulfur, silicon, or boron atoms. nih.govwikipedia.orgrsc.org While this compound's primary documented role is often as a chiral building block for carbon-carbon bond forming reactions or as a precursor to chiral catalysts, its aldehyde functionality and pyrrolidine nitrogen offer potential for direct carbon-heteroatom bond formation.
For instance, the aldehyde group in this compound can participate in standard reactions to form C-O bonds (e.g., acetal (B89532) formation, reduction to alcohol) or C-N bonds (e.g., imine formation with primary amines). The pyrrolidine nitrogen, being a secondary amine, can also engage in N-alkylation or N-acylation reactions to form new C-N bonds. However, specific examples in the literature focusing on this compound as the central reactant for enantioselective carbon-heteroatom bond formation, beyond its role in catalyst synthesis or auxiliary incorporation, are less extensively detailed. The chirality of this compound could, in principle, be transferred to products in such reactions, but dedicated studies are often focused on its use in generating more complex chiral scaffolds or catalysts for C-C bond formation.
Asymmetric Amination and α-Oxyamination
Asymmetric amination and α-oxyamination are crucial reactions for introducing nitrogen and oxygen functionalities, respectively, at the α-position of carbonyl compounds in a stereoselective manner. L-proline, the enantiomer of D-proline, is a well-established organocatalyst for these types of transformations. For instance, L-proline has been effectively utilized as an asymmetric catalyst for the direct α-amination of ketones, employing azodicarboxylates as the nitrogen source, yielding α-hydrazino ketones with high enantioselectivities. These products can then be further transformed into optically active α-amino alcohol derivatives. Similarly, L-proline organocatalysis has been successfully applied to the enantioselective α-oxyamination of aldehydes, generating α-oxyaldehydes, which are important chiral synthons for natural product and medicinal agent synthesis.
While direct examples explicitly detailing this compound as a catalyst for these reactions are not extensively reported, its structural relationship to L-proline suggests its potential for similar organocatalytic activity. Notably, D-proline (ent-1) has been shown to catalyze the α-amination of indane-1-carboxaldehydes, achieving high enantiomeric excesses (up to >99% ee) for the corresponding amination products. This demonstrates that the D-enantiomer of proline derivatives can indeed act as effective asymmetric catalysts in such transformations, implying a similar potential for this compound given appropriate reaction conditions and substrates.
Asymmetric α-Halogenation
Asymmetric α-halogenation of carbonyl compounds is a powerful method for synthesizing optically active halogenated compounds, which serve as versatile intermediates for further chemical elaborations. Organocatalytic approaches have emerged as significant tools in this field. For example, direct organocatalytic enantioselective α-chlorination of aldehydes has been achieved using readily available catalysts such as L-proline amide and (2R,5R)-diphenylpyrrolidine, with N-chlorosuccinimide (NCS) as the chlorine source, affording α-chloro aldehydes in good yields and high enantioselectivities.
Although specific reports on the asymmetric α-halogenation directly catalyzed by this compound are not widely documented, its inherent chirality and aldehyde functionality position it as a promising candidate for investigation in such organocatalytic systems. The ability of other chiral aldehydes and proline-derived catalysts to induce stereoselectivity in α-functionalization reactions suggests that this compound could potentially participate in or catalyze similar asymmetric α-halogenation reactions.
Asymmetric α-Functionalization of Primary Amines via Chiral Aldehyde Catalysis
Chiral aldehyde catalysis represents a burgeoning strategy for the creation of novel asymmetric reactions involving amines, particularly for the catalytic asymmetric α-functionalization of aminomethyl compounds. This approach leverages a chiral aldehyde catalyst to promote transformations such as asymmetric hydroamination of allylic amines or the asymmetric α-functionalization of primary amines. A key advantage of this strategy is the ability to synthesize α-functionalized chiral amines without requiring additional protection or deprotection steps for the amine group.
Research in this area has seen the development of various axially chiral aldehyde catalysts, often derived from compounds like binaphthol (BINOL), which have been applied in the asymmetric α-alkylation of 2-aminomalonates and other transformations of α-amino acid esters. While these studies primarily highlight BINOL-derived aldehydes, this compound, as a chiral aldehyde itself, could theoretically function as a catalyst or a substrate in such asymmetric α-functionalization reactions of primary amines. Its unique pyrrolidine ring structure could impart specific stereocontrol, making it an interesting subject for future exploration in this field.
Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are chemical processes comprising at least two consecutive reactions that occur without the isolation of intermediates, typically under a single set of reaction conditions. These sequences are highly efficient, offering advantages such as high atom economy, reduced waste generation, and simplified synthetic procedures, making them attractive in the synthesis of complex molecules. Examples range from nucleophilic/electrophilic cascades to radical and transition-metal-catalyzed domino reactions, leading to diverse molecular architectures.
Despite the broad utility and increasing interest in cascade and domino reactions, specific detailed research findings directly involving this compound as a key reactant or catalyst in such sequences are not prominently featured in the current literature search. However, given its reactive aldehyde group and chiral center, this compound could potentially be integrated into novel cascade sequences, particularly those involving imine formation or nucleophilic additions, to construct complex chiral molecules in a highly efficient manner.
Post-Transformation Modifications of this compound Derivatives
Derivatives of this compound have been utilized as intermediates in various synthetic pathways, undergoing subsequent modifications to yield complex chiral products. One notable application involves the addition of Grignard reagents to this compound-derived Ellman sulfinimines. Ellman sulfinamides (such as tert-butanesulfinamide) are well-known chiral auxiliaries used in asymmetric synthesis, acting as chiral ammonia (B1221849) equivalents for the synthesis of amines. The condensation of these sulfinamides with aldehydes or ketones yields N-tert-butanesulfinyl aldimines or ketimines, which then undergo diastereoselective nucleophilic additions. The tert-butanesulfinyl group subsequently serves as a protecting group that can be removed to yield chiral primary amines. This highlights the utility of this compound in forming chiral imine intermediates that can be further functionalized with high stereocontrol.
Another documented post-transformation involves the reaction of this compound with trimethyl(trifluoromethyl)silane (CF₃-TMS, also known as Ruppert's reagent) to synthesize (R)-2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethanol. CF₃-TMS is a valuable reagent for introducing the trifluoromethyl group into organic molecules, typically reacting with aldehydes and ketones to form trifluoromethylated alcohols. This specific transformation demonstrates the ability of this compound to serve as a chiral electrophile for the stereoselective introduction of trifluoromethylated alcohol moieties, leading to complex chiral building blocks relevant in medicinal chemistry.
Role in Asymmetric Catalysis and Synthesis
D-Proline (B559540) and its Derivatives as Organocatalysts
D-proline, an unnatural amino acid, and its derivatives are cornerstones of organocatalysis, prized for their conformational rigidity compared to other amino acids. thieme-connect.comchemicalbook.com This structural constraint is crucial for creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. wikipedia.org Proline's bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows it to engage in multiple modes of catalysis. chemicalbook.comnih.gov These catalysts are effective in a wide array of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. chemicalbook.comnih.govnih.gov The development of proline-based organocatalysis marked a significant advancement in asymmetric synthesis, providing a powerful alternative to traditional metal- and enzyme-based catalysts. nih.govlibretexts.org
In iminium ion catalysis, the secondary amine of a D-proline derivative reacts with a carbonyl compound, typically an α,β-unsaturated aldehyde or ketone, to form a chiral iminium ion. rsc.orgias.ac.in This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. The chiral environment established by the catalyst directs the nucleophile to attack one specific face of the molecule, thereby controlling the stereochemistry of the product. ias.ac.in
The reaction cycle begins with the condensation of the catalyst and the carbonyl substrate to form the iminium ion. Following the stereoselective nucleophilic addition, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle. ias.ac.inresearchgate.net This activation strategy is fundamental to a variety of transformations, including Diels-Alder and Michael addition reactions. nih.gov For instance, proline can catalyze the Morita–Baylis–Hillman (MBH) reaction through iminium intermediates in a dual catalytic system. thieme-connect.com
| Reaction Type | Catalyst | Key Feature | Typical Substrates |
|---|---|---|---|
| Michael Addition | D-Proline | Activation of α,β-unsaturated carbonyls | Enones, Nitroolefins |
| Diels-Alder Reaction | Proline Derivatives | LUMO-lowering activation of dienophiles | α,β-Unsaturated Aldehydes |
| Morita–Baylis–Hillman | D-Proline (co-catalyst) | Forms iminium intermediate with aldehyde | Electron-deficient aryl aldehydes, Vinyl ketones |
Enamine catalysis represents another primary activation mode for proline and its derivatives. researchgate.netresearchgate.net In this pathway, the secondary amine of the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine intermediate. nih.govnobelprize.org This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile. nih.gov This nucleophilic enamine can then react with various electrophiles in a highly stereocontrolled manner. researchgate.net
The mechanism of enamine formation is a subject of detailed study, with evidence suggesting that the deprotonation of an iminium intermediate is a dominant pathway in solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The stereochemical outcome of enamine-catalyzed reactions, such as the classic aldol addition, is often explained by a Zimmerman-Traxler-type six-membered chair-like transition state, where the carboxylate group of proline plays a key role in orienting the reactants. wikipedia.org This mode of catalysis is central to asymmetric aldol reactions, Mannich reactions, Michael additions, and α-functionalizations like aminations and halogenations. wikipedia.orgresearchgate.netacs.org
| Reaction Type | Catalyst | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|
| Aldol Reaction (Ketone + Aldehyde) | L-Proline | High (often >90%) | Varies (syn or anti) |
| Mannich Reaction (Ketone + Aldehyde + Amine) | L-Proline | Up to 98% | syn/anti >20:1 |
| Michael Addition (Ketone + Nitroolefin) | L-Proline | High | Not applicable |
| α-Amination (Ketone + Azodicarboxylate) | L-Proline | High | Not applicable |
The efficacy of proline and its derivatives is often enhanced by their ability to act as bifunctional catalysts, where both the amine and carboxylic acid groups participate simultaneously in the transition state. chemicalbook.comnih.govmdpi.com The carboxylic acid group can act as a Brønsted acid, activating an electrophile (like an aldehyde or imine) through hydrogen bonding. chemicalbook.comprinceton.edu At the same time, the secondary amine forms a nucleophilic enamine intermediate with the donor molecule (a ketone or aldehyde). nih.gov
This dual activation within a single catalyst creates a highly organized, cyclic transition state, which significantly enhances both the reactivity and stereoselectivity of the reaction. wikipedia.orgprinceton.edu This cooperative catalysis is a key feature in many proline-catalyzed aldol and Mannich reactions, where the hydrogen bond between the proline's carboxylic acid and the electrophile helps to rigidly fix the geometry of the transition state, leading to excellent stereocontrol. wikipedia.orgprinceton.edumdpi.com Numerous modified proline catalysts have been designed to optimize these hydrogen-bonding interactions, incorporating additional H-bond donor groups like amides, sulfonamides, or phenols to further enhance selectivity. mdpi.comresearchgate.net
While proline itself is an amino acid, its derivative, prolinaldehyde, can participate in a distinct form of catalysis. Chiral aldehydes can be used to generate chiral enamines or iminium ions, similar to proline. However, the aldehyde functional group itself can also be the site of reaction. In some cases, chiral aldehydes derived from amino acids can act as catalysts themselves, although this is a less common mode compared to the direct use of proline. More frequently, D-prolinaldehyde serves as a crucial building block for synthesizing more complex organocatalysts and chiral auxiliaries. nih.gov
This compound as a Precursor for Chiral Auxiliaries
This compound is a valuable chiral starting material for the synthesis of a wide range of chiral auxiliaries and ligands. Its readily available, enantiopure nature makes it an attractive building block. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. This compound can be chemically modified to create various structures, such as chiral diamines, amino alcohols, and other ligands that are then used in stoichiometric or catalytic amounts to control enantioselectivity in reactions like alkylations, reductions, and additions. mdpi.com
Enantioselective Synthesis Strategies
The catalytic modes of D-proline and the synthetic utility of this compound underpin a vast array of enantioselective synthesis strategies. scilit.comnih.gov Organocatalytic cascade or domino reactions, where multiple bonds are formed in a single operation, often rely on proline catalysis to set key stereocenters early in the sequence. rsc.org For example, a proline-catalyzed Michael addition could be followed by an intramolecular aldol cyclization (a Hajos-Parrish-Eder-Sauer-Wiechert reaction) to rapidly construct complex polycyclic molecules with high stereopurity. wikipedia.org
The choice between D- and L-proline allows for the selective synthesis of either enantiomer of a target molecule, a concept known as "enantiomeric switching." scilit.comthieme-connect.com Furthermore, modifying the proline scaffold—for instance, by introducing substituents on the pyrrolidine (B122466) ring—can fine-tune the catalyst's steric and electronic properties to improve selectivity for specific substrates or even reverse the sense of stereoinduction. researchgate.net These strategies have been successfully applied to the total synthesis of numerous natural products and pharmaceutical agents. nih.gov
Stereodivergent Synthetic Pathways
Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common set of starting materials, simply by changing the reaction conditions or the catalyst. In the context of organocatalysis involving this compound derivatives, this concept is particularly relevant. The asymmetric tandem addition of a nucleophile and an electrophile to an α,β-unsaturated aldehyde is a widely used method for constructing complex molecules with high enantio- and diastereocontrol. scispace.com
This control is typically achieved through the dual activation modes characteristic of prolinol-derived catalysts: iminium and enamine catalysis. By modulating the sequence of these catalytic cycles, it is possible to direct the reaction towards different diastereomeric outcomes. For instance, an artificial molecular machine has been developed that can move a substrate between different activating sites to produce an excess of any one of four possible diastereoisomers in a tandem reaction. scispace.com This system utilizes a chiral prolinol silyl (B83357) ether, a close relative of this compound derivatives, to initiate either an iminium or enamine-promoted reaction by controlling the position of the substrate. scispace.com Such programmable control over the catalytic cycle allows access to diastereoisomers that are often difficult to obtain selectively through conventional organocatalytic methods. scispace.com
Research findings have demonstrated the ability to control product stereochemistry through catalyst design and reaction engineering. The choice of catalyst, solvent, and additives can influence the transition state energies of the competing diastereomeric pathways, thereby enabling the selective synthesis of a desired stereoisomer.
Table 1: Stereodivergent Control in Organocatalytic Tandem Reactions
| Stereoisomer | Typical Catalytic Pathway | Key Control Element |
| (R,R) | Iminium-Enamine Cascade | Catalyst Conformation / Reaction Sequence |
| (S,S) | Iminium-Enamine Cascade | Enantiomeric Catalyst / Modified Sequence |
| (R,S) | Modified Iminium-Enamine Pathway | Altered Reaction Conditions / Catalyst |
| (S,R) | Modified Iminium-Enamine Pathway | Enantiomeric Catalyst / Altered Conditions |
Kinetic Resolution and Dynamic Kinetic Resolution in Biocatalysis
Kinetic Resolution (KR) is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, leaving the unreacted, slower-reacting enantiomer behind. However, the maximum theoretical yield for the desired enantiomer is limited to 50%.
Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org This continuous racemization ensures that the substrate pool does not become depleted of the reactive enantiomer, allowing for a theoretical conversion of up to 100% of the racemic starting material into a single enantiomer of the product. beilstein-journals.org
Biocatalysis, utilizing enzymes or whole-cell systems, is a highly effective approach for both KR and DKR due to the inherent high enantioselectivity of enzymes. nih.govscite.ai While direct biocatalytic DKR of this compound is not extensively documented, the principles have been successfully applied to closely related compounds and other aldehydes.
A notable example is the DKR of the methyl esters of proline and pipecolic acid using the enzyme Candida antarctica lipase (B570770) A. researchgate.net In this process, the enzyme selectively acylates the S-enantiomer, while the remaining R-enantiomer is racemized in situ. The racemization is facilitated by an aldehyde, which is released from the acyl donor, allowing for yields significantly higher than 50%. researchgate.net Another strategy for the DKR of aldehydes involves a dual catalytic system where a primary amine is used to racemize the aldehyde substrate through enamine formation and hydrolysis, while a separate catalyst (e.g., a rhodium complex) performs the enantioselective transformation. nih.govescholarship.org This demonstrates the feasibility of racemizing chiral aldehydes under conditions compatible with asymmetric catalysis.
These chemoenzymatic approaches, which combine a biocatalyst for the selective reaction with a chemical catalyst for racemization, have been successfully applied to the synthesis of enantiomerically pure amines and other valuable chiral building blocks. nih.gov
Comparative Analysis with Other Asymmetric Catalysis Modalities (e.g., Metal Catalysis, Enzymatic Catalysis)
Asymmetric organocatalysis, the field to which this compound belongs, has been established as the third fundamental pillar in asymmetric synthesis, alongside enzymatic catalysis and metal catalysis. nih.gov Each modality possesses a unique set of advantages and disadvantages, making them suitable for different applications.
Organocatalysis vs. Metal Catalysis: Organocatalysis is often considered a "greener" and more sustainable alternative to transition metal catalysis. Organocatalysts, being composed of elements like carbon, hydrogen, nitrogen, and oxygen, are generally less toxic and less expensive than catalysts based on rare and heavy metals like palladium, rhodium, or ruthenium. researchgate.net They are also typically more robust, showing greater tolerance to moisture and air, which can simplify reaction setups. researchgate.netmdpi.com
In contrast, transition metal catalysts often exhibit extremely high activity and can catalyze a range of reactions not accessible to organocatalysts. The mechanism frequently involves the metal center weakening or breaking chemical bonds, while a chiral organic ligand bound to the metal creates the asymmetric environment necessary for enantioselection. mdpi.com However, a significant drawback of metal catalysis is the potential for trace metal contamination in the final product, which is a major concern in the pharmaceutical industry.
Organocatalysis vs. Enzymatic Catalysis: Enzymes are nature's catalysts and are often described as "perfect" due to their remarkable efficiency and exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Biocatalysis offers significant environmental benefits by operating in water at ambient temperature and pressure.
However, the practical application of enzymes can be limited by their substrate scope, which is often narrow, and their sensitivity to non-natural reaction conditions like high temperatures or organic solvents. nih.gov Organocatalysts, while inspired by enzymatic principles, are man-made, smaller, and generally more stable. mdpi.com Their structures can be systematically modified to accept a broader range of substrates and to function under a wider variety of reaction conditions, offering greater flexibility to the synthetic chemist. nih.govmdpi.com
Table 2: Comparative Overview of Asymmetric Catalysis Modalities
| Feature | Organocatalysis (e.g., this compound) | Metal Catalysis | Enzymatic Catalysis |
| Catalyst Nature | Small chiral organic molecule | Metal complex with chiral ligands | Protein (enzyme) |
| Toxicity | Generally low | Often high (heavy metals) | Generally low / biodegradable |
| Cost | Generally low to moderate | Can be very high (rare metals) | Potentially low (if produced via fermentation) |
| Stability | High; often tolerant to air and moisture researchgate.net | Variable; often sensitive to air and moisture | Variable; sensitive to temperature and pH |
| Reaction Conditions | Broad range, often mild | Often requires inert atmosphere, specific conditions | Mild, aqueous conditions nih.gov |
| Substrate Scope | Broad and tunable mdpi.com | Very broad, unique reactivity | Often narrow and specific nih.gov |
| Product Contamination | Low risk of toxic contamination | Risk of trace metal contamination | Low risk, biodegradable |
Mechanistic Investigations of D Prolinaldehyde Mediated Processes
Transition State Modeling and Analysis (e.g., Zimmerman-Traxler Model)
Transition state modeling provides critical insights into the stereochemical outcomes of d-Prolinaldehyde-mediated reactions. A prominent example is the Zimmerman-Traxler model, which is widely applied to aldol (B89426) reactions and related transformations. This model proposes a six-membered, chair-like cyclic transition state that minimizes steric hindrance and optimizes orbital alignment, thereby influencing the relative and absolute stereochemistry of the products cenmed.comnih.govnih.gov. In the context of this compound, or reactions where it acts as a chiral component, the inherent chirality of the pyrrolidine (B122466) ring would influence the geometry of this chair-like transition state. For instance, the orientation of substituents, such as the R group of an aldehyde, in an equatorial position within this transition state, is often critical for dictating stereoselectivity nih.govidrblab.net. The coordination of a metal ion, if present as a counterion, to the oxygen atoms of the enolate and carbonyl can further stabilize and define this transition state structure nih.gov.
Role of Zwitterionic Character and Hydrogen Bonding in Catalytic Activation
The catalytic activation in this compound-mediated processes often involves the interplay of zwitterionic character and hydrogen bonding. Hydrogen bonding is a powerful tool in catalysis, enhancing the reactivity of reagents, stabilizing transient chemical species, and imparting excellent enantiocontrol nih.govamericanelements.com. In systems where this compound or its derivatives act as organocatalysts, intramolecular hydrogen bonds can play a crucial role by increasing the acidity of specific hydrogens or influencing the preferred geometry of intermediates, such as favoring the formation of E-enolates over Z-enolates through computational studies nih.gov. While the direct zwitterionic character of this compound itself might be limited, its participation in catalytic cycles could involve zwitterionic intermediates, similar to how frustrated Lewis pairs utilize zwitterionic species to facilitate reactions like the heterolytic cleavage of H2. These non-covalent interactions are fundamental to the efficiency and selectivity observed in many organocatalytic transformations.
Elucidation of Stereochemical Control Mechanisms
The elucidation of stereochemical control mechanisms in this compound-mediated reactions is critical for achieving high enantioselectivity and diastereoselectivity. The inherent chirality of this compound, stemming from its pyrrolidine ring, is a primary source of stereochemical induction. This chirality can influence the reaction pathway by directing the approach of reactants and biasing the formation of specific transition states. Strategies for stereochemical control often involve substrate control (where existing stereochemistry in the reactant dictates the outcome), auxiliary control (where a temporary chiral group is attached to influence selectivity), or the use of chiral catalysts. In reactions where this compound is involved, its chiral center would guide the formation of new stereocenters, often by favoring one diastereomeric transition state over others, as conceptually illustrated by models like the Zimmerman-Traxler transition state cenmed.comnih.govidrblab.net.
Deuterium (B1214612) Labeling Studies for Reaction Pathway Elucidation
Deuterium labeling studies are powerful experimental techniques used to elucidate the detailed reaction pathways and mechanisms of chemical transformations, including those involving this compound. By selectively replacing hydrogen atoms with deuterium at specific positions within the reactants, researchers can observe kinetic isotope effects (KIEs). A significant KIE indicates that the bond to the labeled atom is breaking or forming in the rate-determining step, providing direct evidence about the mechanism. Deuterium labeling also allows for the tracking of hydrogen transfer events and the identification of intermediates that might otherwise be difficult to observe. These studies provide invaluable experimental data to support or refute proposed mechanistic hypotheses for this compound-mediated processes.
Advanced Spectroscopic and Analytical Characterization Techniques
Chromatographic Methods for Stereoisomer Purity Assessment
The assessment of stereoisomer purity is paramount in the analysis of chiral molecules like d-Prolinaldehyde. Chromatographic techniques are the cornerstone of this process, enabling the physical separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating the enantiomers of this compound and determining its enantiomeric excess (ee). The method's efficacy hinges on the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers. This differential interaction results in varying retention times, allowing for their separation and quantification. researchgate.net
The growing availability of diverse CSPs has solidified HPLC's role as the preferred method for identifying the most effective catalysts in proline-derived compound synthesis. researchgate.net For proline derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) and Pirkle-type CSPs are commonly employed. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov In some cases, derivatization of the aldehyde with a suitable achiral agent can enhance chromatographic properties and detection sensitivity. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., CHIRALCEL® series) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 - 20 µL |
Note: These parameters are illustrative and require optimization for specific applications.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. uva.es This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, SFC often enables faster separations and higher efficiencies than HPLC. chromatographyonline.comnih.gov
For the enantiomeric resolution of this compound, SFC is used in conjunction with the same types of chiral stationary phases employed in HPLC. chromatographyonline.com Small amounts of polar organic modifiers, such as methanol (B129727) or ethanol (B145695), are typically added to the CO₂ mobile phase to modulate solute retention and improve peak shape. The compatibility of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective platform for the analysis of chiral compounds in complex mixtures. chromatographyonline.com The orthogonality of SFC to reversed-phase LC means it can provide complementary selectivity, which is advantageous for challenging separations. nih.gov
Table 2: Comparison of Chiral HPLC and Chiral SFC for Enantiomer Resolution
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO₂ |
| Analysis Time | Typically longer | Often shorter due to higher optimal flow rates |
| Solvent Consumption | High consumption of organic solvents | Significantly reduced organic solvent usage |
| Operating Pressure | High | High (to maintain supercritical state) |
| Column Re-equilibration | Can be lengthy | Generally faster |
| Compatibility with MS | Good, but requires compatible mobile phases | Excellent, CO₂ is easily removed |
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods provide detailed information about the molecular structure, composition, and quantity of this compound.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula (C₅H₉NO). This level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass.
Tandem mass spectrometry (MS/MS) is used for structural confirmation. In this technique, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentations would include the loss of the aldehyde group (CHO) and cleavages within the pyrrolidine (B122466) ring. docbrown.info To enhance sensitivity and chromatographic retention, this compound is often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to LC-MS analysis. nih.govnih.gov
Table 3: Predicted High-Resolution m/z Values for this compound and Key Fragments
| Species | Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₅H₁₀NO]⁺ | 100.0757 |
| [M]⁺˙ (Molecular Ion) | [C₅H₉NO]⁺˙ | 99.0684 |
| [M-CHO]⁺ | [C₄H₈N]⁺ | 70.0651 |
| [M-C₂H₄]⁺˙ | [C₃H₅NO]⁺˙ | 71.0371 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aldehyde proton is expected to appear as a distinct downfield signal.
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom, with the carbonyl carbon of the aldehyde group being highly deshielded and appearing far downfield. researchgate.net
For stereochemical assignment, advanced NMR techniques are required. The determination of enantiomeric purity can be achieved by using a chiral derivatizing agent (CDA). frontiersin.org Reaction of a sample containing both d- and l-Prolinaldehyde with a single enantiomer of a CDA produces a mixture of diastereomers, which will exhibit separate and distinct signals in the NMR spectrum, allowing for their integration and the calculation of enantiomeric excess. frontiersin.org Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space. wordpress.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~9.5 - 9.7 (s) | ~200 - 205 |
| α-CH (to CHO and N) | ~3.9 - 4.2 (m) | ~65 - 70 |
| δ-CH₂ (next to N) | ~3.0 - 3.4 (m) | ~45 - 50 |
| β, γ-CH₂ (ring) | ~1.7 - 2.2 (m) | ~22 - 30 |
Note: Predicted values in CDCl₃ relative to TMS. Actual shifts are dependent on solvent and concentration.
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide valuable information regarding the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific covalent bonds based on their vibrational frequencies. For this compound, the most characteristic absorptions are associated with the aldehyde functional group. A strong, sharp absorption band corresponding to the carbonyl (C=O) bond stretch is expected in the region of 1720-1740 cm⁻¹. docbrown.infonasa.gov Additionally, two weaker bands corresponding to the C-H stretch of the aldehyde proton typically appear around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org Stretching vibrations for the C-H bonds within the saturated pyrrolidine ring will be observed in the 2850-2960 cm⁻¹ range. libretexts.org
Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum provides information about electronic transitions within the molecule. Saturated aldehydes like this compound exhibit a characteristic, albeit weak, absorption band in the UV region between 270 and 300 nm. masterorganicchemistry.comresearchgate.net This absorption is attributed to the n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group's lone pair of electrons. masterorganicchemistry.com While the molar absorptivity (ε) of this transition is low, its presence is a key indicator of a carbonyl functional group.
Table 5: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | C=O Stretch (Aldehyde) | 1720 - 1740 |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 | |
| C-H Stretch (Alkane) | 2850 - 2960 |
| UV-Visible (UV/Vis) | n→π* Transition (C=O) | λₘₐₓ ≈ 280 - 295 nm |
Advanced Sample Preparation Methodologies for Complex Reaction Mixtures
Effective sample preparation is paramount for accurate and reproducible analysis, especially when dealing with the complex matrices typical of organocatalytic reactions involving this compound. The primary goals of sample preparation are to isolate the analytes of interest, remove interfering substances, and prepare the sample in a suitable solvent for the chosen analytical technique.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the cleanup and concentration of this compound and its derivatives from reaction mixtures. researchgate.net The choice of sorbent is critical and depends on the polarity of the target analytes and the matrix components. For the separation of this compound, which is a polar compound, a normal-phase sorbent like silica or a polar-functionalized polymer can be effective. Alternatively, reversed-phase sorbents such as C18 can be used to retain nonpolar products, allowing the polar this compound to be eluted first.
A typical SPE workflow for a this compound reaction mixture might involve the following steps:
Conditioning: The SPE cartridge is washed with a solvent to activate the stationary phase.
Loading: The reaction mixture, often diluted in an appropriate solvent, is passed through the cartridge.
Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the analytes of interest.
Elution: The retained analytes, including this compound and its products, are eluted with a stronger solvent.
The selection of solvents and sorbents is crucial for achieving high recovery and purity. Below is a table summarizing potential SPE strategies for this compound sample preparation.
| Sorbent Type | Target Analyte | Typical Solvents | Application Notes |
| Normal Phase (e.g., Silica) | This compound | Loading: Dichloromethane; Elution: Dichloromethane/Methanol gradient | Effective for separating the polar catalyst from less polar products. |
| Reversed Phase (e.g., C18) | Aldol (B89426) Adducts | Loading: Water/Acetonitrile (B52724); Elution: Acetonitrile/Methanol | Useful for isolating nonpolar products, allowing unreacted this compound to pass through. |
| Ion Exchange | This compound (as iminium ion) | Loading: Buffered aqueous solution; Elution: pH or salt gradient | Can be used to specifically capture the activated form of the catalyst. |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS methodology has been adapted for a wide range of applications due to its simplicity and effectiveness. restek.comresearchgate.netmdpi.com For complex reaction mixtures containing this compound, a modified QuEChERS approach can be employed for rapid sample cleanup. nih.gov The procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a dispersive solid-phase extraction (dSPE) step for cleanup.
A potential QuEChERS protocol for a this compound reaction could be:
Extraction: A small aliquot of the reaction mixture is mixed with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and extract the analytes.
Cleanup (dSPE): The supernatant is transferred to a tube containing a sorbent mixture, such as primary secondary amine (PSA) to remove acidic impurities and C18 to remove nonpolar interferences.
Analysis: After vortexing and centrifugation, the cleaned extract is ready for LC-MS or GC-MS analysis.
| QuEChERS Sorbent | Interferent Removed | Relevance to this compound Reactions |
| Magnesium Sulfate (anhydrous) | Water | Essential for ensuring efficient extraction into the organic phase. |
| Primary Secondary Amine (PSA) | Acidic compounds, polar pigments | Removes acidic byproducts or starting materials. |
| C18 (Octadecylsilane) | Nonpolar compounds (e.g., lipids) | Useful if the reaction is performed in a complex, nonpolar solvent system. |
| Graphitized Carbon Black (GCB) | Pigments, sterols | Applicable for reactions involving colored starting materials or products. |
Derivatization
To enhance the detectability and chromatographic separation of this compound and its aldehyde products, derivatization is often employed. nih.govnih.gov This is particularly useful for HPLC with UV or fluorescence detection. Common derivatizing agents for aldehydes react with the carbonyl group to form a stable, chromophoric, or fluorophoric derivative.
One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones that can be easily detected by UV-Vis spectrophotometry. Another option is dansylhydrazine, which yields highly fluorescent derivatives suitable for sensitive fluorescence detection. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral column. researchgate.net
| Derivatizing Agent | Detection Method | Advantages | Considerations |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Robust, well-established method. nih.gov | Can produce geometric isomers, complicating chromatography. |
| Dansylhydrazine | HPLC-Fluorescence | High sensitivity. | Requires careful optimization of reaction conditions. |
| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | HPLC-Fluorescence | Enables chiral separation of diastereomers. nih.gov | Derivatization reaction may not be quantitative. |
| 3-Nitrophenylhydrazine | LC-MS/MS | Provides enhanced sensitivity in mass spectrometry. nih.gov | Requires optimization of MS parameters for the derivative. |
Development of High-Throughput Analytical Methodologies
The screening of reaction conditions and the optimization of organocatalytic processes benefit immensely from high-throughput analytical methodologies. These methods enable the rapid analysis of a large number of samples, accelerating the discovery and development of new synthetic protocols.
Automated and Online HPLC/UHPLC-MS
The integration of robotic systems with analytical instrumentation has revolutionized high-throughput analysis. rsc.orgyoutube.comyoutube.comresearchgate.netarxiv.orgchemrxiv.org Automated liquid handlers can perform sample quenching, dilution, and injection into an HPLC or UHPLC system coupled to a mass spectrometer (MS). rsc.orgnih.govresearchgate.netchemrxiv.org This setup allows for unattended, around-the-clock analysis of reaction plates.
Ultra-high-performance liquid chromatography (UHPLC) is particularly well-suited for high-throughput screening due to its ability to provide rapid separations (often in under a minute) without sacrificing resolution. When coupled with a fast-scanning mass spectrometer, it can provide both quantitative data and structural information for multiple components in each sample.
Online HPLC monitoring takes this a step further by directly coupling the analytical instrument to the reaction vessel. A small aliquot of the reaction mixture is automatically withdrawn at set intervals, diluted, and injected into the HPLC system. This provides real-time kinetic data, offering deep insights into reaction mechanisms and catalyst performance.
| High-Throughput Technique | Throughput | Data Obtained | Key Advantages |
| Automated UHPLC-MS | 96-well plate in < 2 hours | Concentration of reactants, products, and byproducts; mass confirmation | Unattended operation, high sample capacity, rich data output. researchgate.netchemrxiv.org |
| Online HPLC Monitoring | Continuous | Real-time kinetic profiles | Detailed mechanistic insights, immediate feedback on reaction progress. rsc.orgrsc.orgnih.gov |
| Robotic Sample Preparation | Hundreds of samples per day | - | Increased precision and reproducibility, reduced manual labor. youtube.comyoutube.comresearchgate.netarxiv.orgchemrxiv.org |
Chiral High-Performance Liquid Chromatography (HPLC)
For asymmetric reactions catalyzed by this compound, the determination of enantiomeric excess (ee) is crucial. Chiral HPLC is the gold standard for this analysis. rsc.org High-throughput chiral separations can be achieved by using multiple columns in parallel or by employing fast gradient methods on modern UHPLC systems.
The selection of the chiral stationary phase (CSP) is critical and is often determined through screening of a library of columns with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and show broad applicability for the separation of a variety of chiral compounds, including the products of this compound-catalyzed reactions.
| Chiral Stationary Phase (CSP) Type | Separation Principle | Typical Analytes | Mobile Phase |
| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Inclusion, hydrogen bonding, dipole-dipole interactions | Aldol adducts, Michael adducts | Hexane/Isopropanol |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | π-π interactions, hydrogen bonding, steric hindrance | Aromatic compounds | Hexane/Isopropanol |
| Macrocyclic glycopeptide (e.g., Chirobiotic V) | Inclusion, ionic interactions, hydrogen bonding | Amino acid derivatives, polar compounds | Polar organic, reversed-phase |
By combining these advanced sample preparation and high-throughput analytical techniques, researchers can efficiently and accurately characterize the complex reaction mixtures involving this compound, leading to a deeper understanding of its catalytic behavior and the development of more efficient and selective synthetic methods.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) calculations are extensively utilized to map out reaction pathways, identify transition states, and determine the energetics of various steps in chemical transformations. For proline-catalyzed reactions, including those that would involve a prolinaldehyde intermediate, DFT provides critical insights into the mechanism. For instance, DFT studies on proline-catalyzed aldol (B89426) reactions have modeled reaction cycles, calculating the free energies of conformers of intermediates and transition states. These calculations help elucidate the enamine mechanism, characteristic of natural Class I aldolase (B8822740) enzymes, and investigate factors like solvent effects that influence reaction progression. researchgate.net The application of DFT allows for the detailed analysis of bond formation and breaking, charge distribution, and the identification of rate-determining steps within a reaction pathway. pku.edu.cnbeilstein-journals.orgsumitomo-chem.co.jp
DFT calculations can be used to:
Determine optimized geometries of reactants, intermediates, and products.
Locate and characterize transition states, providing activation energy barriers.
Compute relative free energies of different reaction pathways, allowing for the prediction of the most kinetically and thermodynamically favored routes. jstar-research.comresearchgate.netrsc.org
This methodology is crucial for understanding how d-Prolinaldehyde might participate in various synthetic or biological pathways, by providing a detailed energy profile for potential reactions.
Molecular Dynamics Simulations in Catalysis and Enzyme-Substrate Interactions
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules, particularly in complex systems such as enzyme-substrate complexes. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with catalytic sites of enzymes. MD simulations allow researchers to observe the temporal evolution of molecular systems, capturing the nuanced choreography of molecular behavior. researchgate.net
In the context of enzyme catalysis, MD simulations, often coupled with quantum mechanics (QM/MM) potentials, are used to:
Explore the conformational landscape of enzymes and their substrates, including proline derivatives. preprints.orgnih.gov
Investigate the role of protein dynamics in enzyme catalytic efficiency, revealing how internal motions and conformational alterations contribute to catalysis. preprints.orgnih.gov
Provide atomistic details of chemical reactions within the enzymatic environment, including the ordering of proton-dependent steps and the formation of intermediates. chemrxiv.orgchemrxiv.org
By simulating the interactions between this compound and an enzyme's active site, MD can reveal crucial binding modes, conformational changes induced by binding, and the dynamic events leading to catalysis.
Modeling of Enzyme-Catalyzed Reactions Involving Proline Derivatives
Computational modeling is instrumental in understanding the mechanisms of enzyme-catalyzed reactions involving proline derivatives. Enzymes such as D-aminopeptidase exhibit stereospecificity, preferentially acting on D-amino acids and their derivatives. nih.gov For instance, computational studies on D-aminopeptidase have employed quantum mechanics/molecular mechanics (QM/MM) simulations to elucidate the molecular mechanisms of polymerization reactions involving D-alanine-based peptides. These simulations revealed that the enzyme faces significantly higher activation barriers for reactions with L-stereoisomers compared to D-substrates, highlighting the molecular basis for stereospecificity. nih.gov
Key aspects of modeling enzyme-catalyzed reactions include:
Mechanism Elucidation: Identifying the sequence of chemical steps, proton transfers, and intermediate formation within the enzyme's active site. researchgate.netnih.gov
Stereospecificity Analysis: Understanding how the enzyme differentiates between enantiomers and promotes the reaction of a specific stereoisomer. nih.gov
Energy Barrier Calculation: Quantifying the activation energies for different steps, which correlates with reaction rates. nih.gov
For this compound, such modeling can predict its behavior as a substrate or product in enzymatic pathways, such as those involved in D-proline (B559540) catabolism, where intermediates like Δ1-pyrroline-2-carboxylate (P2C) are formed from D-proline via enzymes like D-amino acid oxidase. asm.org
Prediction of Stereoselectivity and Reaction Outcomes
The accurate prediction of stereoselectivity is a critical goal in asymmetric synthesis and drug discovery. Computational methods, including DFT and molecular modeling, are increasingly used to forecast the stereochemical outcome of reactions involving chiral molecules like this compound. jstar-research.comnih.govrsc.org
Methods for predicting stereoselectivity and reaction outcomes include:
Transition State Analysis: Comparing the relative energies of diastereomeric transition states leading to different stereoisomers. The lower energy transition state typically corresponds to the major product. jstar-research.comnih.gov
Conformational Sampling: Employing techniques like Monte Carlo conformational searches with transition state force fields (TSFFs) to thoroughly sample the conformational space of selectivity-determining transition states. nih.gov
Machine Learning: Leveraging machine learning algorithms to build predictive models for stereoselectivity (e.g., ΔΔG‡ values) based on features of reactants, catalysts, and reaction conditions. arxiv.orgnih.gov
These computational approaches allow chemists to rationalize experimental observations and guide the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes, which is particularly relevant for the synthesis and transformations of this compound.
Applications in Advanced Chemical Synthesis
Synthesis of Complex Chiral Molecules and Natural Products
d-Prolinaldehyde plays a significant role in the synthesis of complex chiral molecules, particularly through reactions that exploit its aldehyde group while preserving or transferring its inherent stereochemistry. One notable application involves its reaction with Grignard reagents. The addition of Grignard reagents to this compound can lead to the formation of secondary alcohols, which retain the chirality of the starting material and can be further transformed into more complex chiral structures googleapis.cominflibnet.ac.in. This type of reaction is a fundamental tool in organic chemistry for forming new carbon-carbon bonds and is crucial for building molecular complexity. The ability to introduce new carbon centers with controlled stereochemistry makes this compound a valuable component in the construction of diverse chiral scaffolds.
While specific natural product total syntheses directly featuring this compound are not widely detailed in general literature, its derivation from D-proline (B559540) places it within the "chiral pool" strategy [PubChem, D-Proline]. The chiral pool approach utilizes readily available enantiomerically pure natural compounds, such as amino acids, as starting materials to synthesize more complex chiral molecules, including natural products and pharmaceuticals inflibnet.ac.inresearchgate.netnorthwestern.edu. As an aldehyde derivative of D-proline, this compound can serve as an entry point into synthetic routes for various natural product analogs where the pyrrolidine (B122466) ring and its associated chirality are desired.
Construction of Optically Active Nitrogen-Containing Molecules
As a derivative of D-proline, this compound inherently contains a pyrrolidine ring, a nitrogen-containing heterocycle, and a chiral center. This makes it an ideal precursor for the construction of other optically active nitrogen-containing molecules. Reactions involving this compound, such as nucleophilic additions to its aldehyde group, can lead to new chiral centers adjacent to the existing pyrrolidine ring, thereby expanding the complexity and diversity of nitrogen-containing chiral compounds. For instance, the Grignard reaction, as mentioned, yields chiral alcohols that can be further functionalized or converted into amines, maintaining or transferring the optical activity googleapis.cominflibnet.ac.in. The utility of α-chiral amines as building blocks in pharmaceuticals, natural products, and fine chemicals underscores the importance of intermediates like this compound in their preparation lcpo.fr.
Derivatization for Functional Material Design
While this compound is primarily recognized for its applications in organic synthesis, particularly in the context of chiral and medicinal chemistry, direct and widely documented applications of its derivatization specifically for functional material design are not extensively reported in readily accessible scientific literature. Research in functional materials often involves the design, synthesis, and characterization of organic molecules or polymers with desirable electronic, optical, or structural properties rsc.orgsigmaaldrich.comwikipedia.org. These materials can be used in areas such as organic electronics, sensors, and energy storage researchgate.netrsc.orgeuropean-mrs.com. The incorporation of chiral centers into materials can lead to unique properties, such as chiroptical effects, which are relevant in fields like liquid crystals or chiral recognition materials. However, specific examples of this compound or its direct derivatives being utilized as monomers for polymer synthesis, components in supramolecular assemblies, or building blocks for organic electronic materials are not prominently featured in the current search results northwestern.edulcpo.frresearchgate.netsigmaaldrich.comsiesascs.edu.innih.govwikipedia.org. This suggests that while there may be theoretical potential due to its inherent chirality and reactive aldehyde group, practical applications in this specific domain may be an emerging area or less widely explored.
Applications in Medicinal Chemistry Intermediate Synthesis
This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of compounds with therapeutic potential. Its use is highlighted in the preparation of chiral intermediates for various pharmaceutical applications googleapis.comwikipedia.orgnih.gov. A notable example involves its reaction with trimethyl(trifluoromethyl)silane (CF₃-TMS) to produce (R)-2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethanol sigmaaldrich.com. This trifluoromethylated alcohol is a chiral building block that can be incorporated into more complex drug candidates.
The ability of this compound to participate in Grignard reactions to form chiral alcohols is also directly relevant to medicinal chemistry, as these alcohols can serve as scaffolds for drug discovery googleapis.com. Furthermore, the broader context of "chiral synthons" and "chiral reagents" in the preparation of optically active isomers for selective androgen receptor modulators (SARMs) underscores the importance of compounds like this compound in creating stereochemically pure drug molecules sigmaaldrich.com. The pharmaceutical industry increasingly focuses on single enantiomer drugs due to differences in biological activity, metabolism, and toxicity between enantiomers, making chiral intermediates like this compound highly sought after lcpo.fr.
Future Research Directions and Challenges
Development of Novel Catalytic Systems Based on D-Prolinaldehyde Scaffolds
The inherent chirality and functional groups of this compound, particularly its aldehyde and secondary amine functionalities within the pyrrolidine (B122466) ring, position it as a promising scaffold for the design of novel organocatalysts. Similar to L-proline and its derivatives, which have been extensively explored as organocatalysts since the early 21st century, this compound can serve as a foundation for developing new catalytic systems with optimized properties sigmaaldrich.comnih.gov. Research is directed towards creating this compound-derived catalysts that can achieve enhanced enantioselectivity and improved reaction rates in various transformations sigmaaldrich.com. The concept of "chiral aldehyde catalysis" is an attractive area for designing new enantioselective reactions, and this compound, as a chiral aldehyde, is well-suited for this purpose nih.gov. The development of such catalysts could involve modifications to the pyrrolidine ring or the aldehyde group to fine-tune their electronic and steric properties, leading to highly selective catalytic systems for a broad range of asymmetric transformations.
Expansion of Reaction Scope and Substrate Diversity
A significant future direction for this compound involves expanding the scope of reactions in which it can participate, either as a chiral building block or as a component of a catalytic system. Asymmetric synthesis generally aims to broaden the range of reactions and substrates to create complex molecules with precise stereochemistry nih.govnumberanalytics.com. For this compound, this entails exploring its utility in new types of asymmetric transformations, such as novel cycloadditions, functionalizations, or cascade reactions, beyond its currently established applications nih.gov. Furthermore, there is a need to diversify the range of substrates that can be effectively transformed using this compound-based systems, including more complex, sterically hindered, or highly functionalized molecules nih.govresearchgate.net. This expansion would increase the versatility and applicability of this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials numberanalytics.com.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of this compound-involved reactions into continuous flow chemistry systems represents a crucial future research direction aligned with sustainable synthesis methodologies. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, enhanced efficiency, reduced waste generation, and easier catalyst recovery and reuse cenmed.comamericanelements.com. By conducting reactions involving this compound in continuous flow, chemists can potentially achieve higher selectivity and yields while lowering raw material requirements and energy consumption cenmed.com. This approach also minimizes the formation of by-products, reducing the energy demand for their separation cenmed.com. The shift towards flow chemistry for this compound-based syntheses would contribute significantly to developing greener and more sustainable chemical processes, aligning with the principles of green chemistry by improving robustness, sustainability, and safety americanelements.comgoogleapis.com.
Addressing Advanced Stereocontrol in Highly Complex Chemical Systems
Achieving precise stereocontrol in the synthesis of highly complex chemical systems, such as intricate natural products or multi-stereogenic center molecules, remains a significant challenge in organic chemistry consensus.app. This compound, with its inherent chirality, is a valuable resource for developing methodologies that can exert advanced stereocontrol. Future research will focus on designing synthetic strategies where this compound or its derivatives can guide the formation of multiple stereocenters simultaneously or in sequential cascade reactions du.ac.in. This involves understanding and manipulating the subtle interactions that dictate stereoselectivity in crowded or highly functionalized molecular environments. The ability to control stereochemistry with high fidelity in complex systems is vital for the creation of new functional materials, advanced therapeutics, and for addressing fundamental questions in the chemistry of complex systems nih.govrsc.org.
New Frontiers in Computational Chemistry for Reaction Design and Optimization
Computational chemistry is increasingly becoming an indispensable tool for catalyst design, reaction optimization, and mechanism discovery in organic synthesis nih.govconsensus.appidrblab.net. For this compound, new frontiers in computational chemistry involve applying advanced computational methods to predict enantioselectivity, optimize reaction conditions, and elucidate complex reaction mechanisms researchgate.netidrblab.netnih.gov. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms can be employed to virtually screen new this compound-derived catalyst designs, predict their performance, and identify optimal reaction pathways in chemical networks idrblab.net. This computational approach can significantly accelerate the discovery and development of novel this compound-based synthetic methodologies, reducing the need for extensive experimental trial-and-error and leading to more efficient and selective chemical processes nih.govnih.gov.
Q & A
Q. What are the key considerations for synthesizing and characterizing d-Prolinaldehyde in laboratory settings?
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize racemization. Characterization should include chiral HPLC or polarimetry to confirm enantiomeric purity, alongside NMR and IR spectroscopy for structural validation. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to establish molecular composition . Purity assessment via melting point determination or gas chromatography (GC) is critical, especially when comparing results to literature data .
Q. How can researchers design stability studies for this compound under varying experimental conditions?
Stability studies should test degradation kinetics under factors like pH extremes, temperature fluctuations, and exposure to light/oxygen. Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic sampling. Analytical methods like UV-Vis spectroscopy or LC-MS can track decomposition products. Include control samples and replicate experiments to distinguish intrinsic instability from procedural artifacts .
Q. What spectroscopic techniques are most effective for analyzing this compound’s reactivity in solution?
Real-time monitoring of reactions (e.g., nucleophilic additions) can be achieved via in situ NMR or Raman spectroscopy. For kinetic studies, stopped-flow UV-Vis spectroscopy is ideal. Assign stereochemical outcomes using circular dichroism (CD) or NOESY NMR .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported catalytic activity of this compound derivatives across studies?
Systematically compare reaction parameters (e.g., solvent, substrate scope, catalyst loading) and validate methods through inter-laboratory replication. Perform meta-analyses of published data to identify outliers or methodological inconsistencies. Use quantum mechanical calculations (e.g., DFT) to model steric/electronic effects that may explain divergent results .
Q. What strategies optimize this compound’s enantioselectivity in asymmetric catalysis?
Employ combinatorial screening of chiral auxiliaries or co-catalysts. Use kinetic resolution experiments to isolate competing pathways. Advanced techniques like microfluidic reactors enable high-throughput testing of reaction variables. Correlate enantiomeric excess (ee) with computational descriptors (e.g., Hammett parameters) to derive predictive models .
Q. How can isotopic labeling elucidate the mechanistic role of this compound in multi-step reactions?
Incorporate deuterium or carbon-13 at specific positions to track hydrogen transfer or bond-forming steps. Use tandem mass spectrometry (MS/MS) to identify intermediates. Pair with kinetic isotope effect (KIE) studies to distinguish rate-determining steps .
Q. What experimental designs mitigate confounding variables in studies of this compound’s biological activity?
Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm specificity. Include negative controls (e.g., enantiomer or structurally analogous aldehydes) to rule off-target effects. Validate findings in multiple cell lines or model organisms to assess generalizability .
Methodological Frameworks
Q. How to design a robust computational workflow for predicting this compound’s reactivity?
Combine molecular docking (for binding affinity) with ab initio molecular dynamics (AIMD) to simulate transition states. Validate predictions against experimental kinetic data. Use cheminformatics tools (e.g., QSAR) to extrapolate reactivity trends across derivative libraries .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use bootstrapping to estimate confidence intervals for small datasets. For multivariate analysis, employ principal component analysis (PCA) to disentangle correlated variables .
Q. How to address reproducibility challenges in this compound-based synthetic protocols?
Document all procedural details (e.g., reagent lot numbers, equipment calibration) in supplementary materials. Share raw data and code via open-access repositories. Collaborate with independent labs for cross-validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
